2-amino-N'-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide
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Overview
Description
2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide typically involves the condensation of 2-amino-1H-benzimidazole with benzohydrazide derivatives. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines.
Scientific Research Applications
2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety allows it to bind effectively to these targets, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives like 2-amino-1H-benzimidazole and 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. Compared to these, 2-amino-N’-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide is unique due to its specific structure, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H19N5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-amino-N-[(E)-[2-(benzimidazol-1-yl)-1-phenylethylidene]amino]benzamide |
InChI |
InChI=1S/C22H19N5O/c23-18-11-5-4-10-17(18)22(28)26-25-20(16-8-2-1-3-9-16)14-27-15-24-19-12-6-7-13-21(19)27/h1-13,15H,14,23H2,(H,26,28)/b25-20- |
InChI Key |
OYYLLBNIYHVHPR-QQTULTPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/CN3C=NC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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